molecular formula C11H11N3O2 B155337 ethyl 5-phenyl-2H-triazole-4-carboxylate CAS No. 10042-47-4

ethyl 5-phenyl-2H-triazole-4-carboxylate

Cat. No. B155337
CAS RN: 10042-47-4
M. Wt: 217.22 g/mol
InChI Key: ZETSCCICZUIQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-phenyl-2H-triazole-4-carboxylate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a triazole derivative with a carboxylate functional group that is commonly used as a building block in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of ethyl 5-phenyl-2H-triazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and microorganisms.

Biochemical And Physiological Effects

Ethyl 5-phenyl-2H-triazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It also exhibits antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, it has anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl 5-phenyl-2H-triazole-4-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds, making it a valuable tool in drug discovery and development. However, one of the limitations is that it can be difficult and expensive to synthesize.

Future Directions

There are several future directions for research on ethyl 5-phenyl-2H-triazole-4-carboxylate. One area of interest is the development of new drugs based on its structure and properties. Another area of research is the investigation of its potential as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of ethyl 5-phenyl-2H-triazole-4-carboxylate can be achieved through several methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction between ethyl 2-azidoacetate and phenylacetylene. This reaction is catalyzed by copper(I) chloride and gives a high yield of the desired product.

Scientific Research Applications

Ethyl 5-phenyl-2H-triazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the areas where it has shown promise is in the development of new drugs. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

ethyl 5-phenyl-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(12-14-13-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETSCCICZUIQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-phenyl-2H-triazole-4-carboxylate

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